phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl carbamate group attached to a substituted aromatic ring. Carbamates are widely studied for their biological activities, including enzyme inhibition and pharmacological properties. Structural determination of such compounds often relies on crystallographic methods like those implemented in the SHELX software suite .
Properties
IUPAC Name |
phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-12-14(9-10-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRJTBKOMSDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate under basic conditions to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and carbamate groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct information on phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, a comparison can be inferred using structural analogs. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) shares some features with carbamate derivatives, such as aromatic rings and heteroatom substitutions. Below is a detailed analysis of key differences and similarities:
Structural and Functional Group Comparisons
| Feature | This compound | 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde |
|---|---|---|
| Core Structure | Phenyl carbamate linked to a substituted phenyl ring | Pyrazole ring with trifluoromethyl and aldehyde substituents |
| Key Functional Groups | Carbamate (O=C-O-N), pyrrolidinone | Sulfanyl (S-), trifluoromethyl (CF₃), aldehyde (CHO) |
| Aromatic Substitutions | 3-Methyl, 4-(2-oxopyrrolidin-1-yl) on phenyl ring | 3-Chlorophenylsulfanyl on pyrazole |
| Electron-Withdrawing Groups | None explicitly noted | Trifluoromethyl (strong electron-withdrawing) |
| Potential Reactivity | Carbamate hydrolysis, hydrogen bonding via pyrrolidinone | Aldehyde oxidation, sulfanyl group participation in redox reactions |
Hypothetical Property Differences
Solubility: The pyrrolidinone group in the target compound may enhance water solubility compared to the trifluoromethyl and sulfanyl groups in the pyrazole analog, which are typically hydrophobic .
Bioactivity : Carbamates are often protease inhibitors, while pyrazole derivatives (e.g., ’s compound) are associated with antifungal or anti-inflammatory activities.
Stability : The electron-withdrawing trifluoromethyl group in the pyrazole compound may increase metabolic stability compared to the carbamate’s hydrolytic susceptibility.
Research Findings and Limitations
The absence of direct experimental data in the provided evidence precludes a rigorous comparison. However, crystallographic tools like SHELX could elucidate bond angles and torsional conformations for both compounds. For example, the pyrazole derivative in exhibits specific bond angles (e.g., N2—C2—C1 at ~120°) and torsional features (e.g., C4—N1—N2—C2 dihedral angles), which influence molecular packing and reactivity .
Biological Activity
Phenyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H16N2O3
- CAS Number: Not available
The compound features a carbamate functional group linked to a phenyl ring, which is further substituted with a pyrrolidinone moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are enzymes involved in the degradation of extracellular matrix components and play critical roles in various physiological and pathological processes, including cancer metastasis.
- Inhibition of MMPs:
In Vitro Studies
In vitro assays have demonstrated that this compound has potent inhibitory effects on MMP-2 activity. The structure-activity relationship (SAR) studies indicate that modifications at the para-position of the phenyl ring can enhance inhibitory potency against MMP-2, making it a promising candidate for further development .
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound can cross the blood-brain barrier (BBB), which is a significant advantage for treating central nervous system disorders. Its metabolic stability has been assessed, showing a favorable half-life that supports its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the therapeutic implications of this compound:
- Cancer Metastasis:
- Neuroprotection:
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Selectivity for MMPs | Blood-Brain Barrier Penetration | Therapeutic Applications |
|---|---|---|---|
| This compound | High (MMP-2) | Yes | Cancer metastasis, neuroprotection |
| O-phenyl carbamate derivatives | Moderate (MMPs) | Variable | Cancer treatment |
| Urea derivatives | Low (MMP selectivity) | Yes | General anti-cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
